molecular formula C16H13ClN2O2S B2880670 1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2379989-28-1

1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

Cat. No. B2880670
CAS RN: 2379989-28-1
M. Wt: 332.8
InChI Key: QDTVOKBDIMKTOP-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as ureas, which are compounds containing two amine groups joined by a carbonyl (C=O) functional group .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an isocyanate with an amine to form a urea. The specific synthesis pathway would depend on the starting materials and the desired substitutions on the urea molecule.


Molecular Structure Analysis

The molecular structure of a urea compound can be analyzed using techniques such as X-ray crystallography . This can provide information about the arrangement of atoms in the molecule and any interesting structural features .


Chemical Reactions Analysis

Urea compounds can participate in a variety of chemical reactions. They can, for example, be hydrolyzed to form amines and carbon dioxide. The specific reactions that a given urea compound can undergo would depend on its structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a urea compound can be determined using a variety of techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The mechanism of action of a urea compound would depend on its structure and the context in which it is used. For example, some urea compounds are used as medications, where their mechanism of action may involve interaction with biological receptors.

Safety and Hazards

The safety and hazards associated with a urea compound would depend on its specific structure. Material safety data sheets (MSDS) are a good source of this information .

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-14-3-1-2-4-15(14)19-16(20)18-8-13-7-12(10-22-13)11-5-6-21-9-11/h1-7,9-10H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTVOKBDIMKTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

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